molecular formula C8H8BrFOS B6305999 (4-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane CAS No. 1824272-66-3

(4-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane

Cat. No. B6305999
CAS RN: 1824272-66-3
M. Wt: 251.12 g/mol
InChI Key: CCKKEGCBADRZBO-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane, also known as 4-Bromo-2-fluorophenyl methyl sulfane or BFMMS, is a versatile chemical compound used in a variety of laboratory experiments. It is a non-toxic, colorless, and water-soluble liquid that is relatively easy to synthesize. Through its various applications, BFMMS has been found to be an effective reagent for organic synthesis and a useful tool for investigating the biological mechanisms of action of drugs.

Scientific Research Applications

BFMMS is a versatile compound with a wide range of scientific applications. It has been used in the synthesis of various drugs and pharmaceuticals, as well as in the study of biological mechanisms of action. BFMMS has also been used in the synthesis of polymers and other materials, and as a catalyst in organic reactions. In addition, it has been used to study the structure and function of proteins, enzymes, and other macromolecules.

Mechanism of Action

The mechanism of action of BFMMS is not yet fully understood. However, it is believed that the compound binds to proteins and enzymes, altering their activity and affecting their interactions with other molecules. In addition, BFMMS may have an effect on the structure and conformation of proteins, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFMMS are not yet fully understood. However, it is believed that the compound may affect the activity of enzymes and proteins, as well as the structure and conformation of macromolecules. In addition, BFMMS may have an effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The main advantages of using BFMMS in laboratory experiments are its low cost, ease of synthesis, and versatility. It is also relatively non-toxic and water-soluble, making it an attractive option for a variety of applications. However, the compound has some limitations, such as its instability in the presence of light and heat, and its low solubility in some solvents.

Future Directions

There are a number of potential future directions for the use of BFMMS. For example, the compound could be used to study the structure and function of proteins, enzymes, and other macromolecules, as well as to investigate the biological mechanisms of action of drugs. In addition, BFMMS could be used in the synthesis of polymers and other materials, and as a catalyst in organic reactions. Furthermore, the compound could be used to study the regulation of gene expression, and to develop new drugs and pharmaceuticals.

Synthesis Methods

BFMMS can be synthesized through a substitution reaction between 4-bromo-2-fluorobenzene and methyl sulfide. The reaction is catalyzed by a Lewis acid, such as aluminum chloride or boron trifluoride, and the product is then purified by recrystallization. This method is relatively simple and cost-effective, making it an attractive option for laboratory experiments.

properties

IUPAC Name

1-bromo-3-fluoro-2-methoxy-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFOS/c1-11-8-5(9)3-4-6(12-2)7(8)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKKEGCBADRZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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